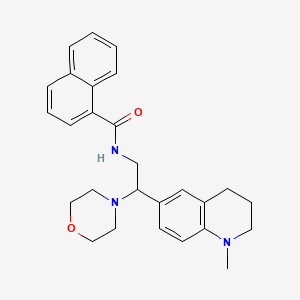

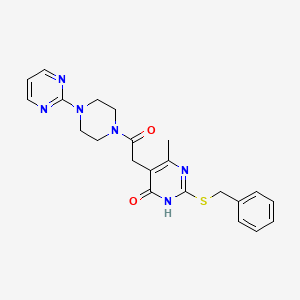

![molecular formula C9H15ClN2O2S B2851562 N-[4-(aminomethyl)phenyl]ethane-1-sulfonamide hydrochloride CAS No. 886843-13-6](/img/structure/B2851562.png)

N-[4-(aminomethyl)phenyl]ethane-1-sulfonamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

This compound has been studied for its potential as an antimicrobial agent. Sulfonamides, in general, are known for their ability to inhibit bacterial growth by interfering with the synthesis of folic acid, an essential component for bacterial DNA replication and cell division . The presence of the aminomethyl group may enhance the compound’s ability to bind to bacterial enzymes, potentially increasing its effectiveness against certain strains of bacteria.

Anti-inflammatory Properties

Sulfonamide derivatives have been shown to possess anti-inflammatory properties. They can inhibit the release of inflammatory mediators and cytokines, which makes them candidates for the treatment of chronic inflammatory diseases .

Antitumor Applications

Some sulfonamides exhibit antitumor activity by inhibiting carbonic anhydrases, enzymes that are overexpressed in several types of cancer cells. By targeting these enzymes, sulfonamide derivatives can disrupt the pH regulation in tumor cells, leading to their death .

Protease Inhibition

The compound’s structure suggests it could act as a protease inhibitor. Proteases are enzymes that break down proteins and peptides, and their inhibition is a key therapeutic strategy in treating various diseases, including HIV/AIDS and hypertension .

Drug Development

Due to its structural similarity to other pharmacologically active sulfonamides, this compound could serve as a precursor or intermediate in the synthesis of a wide range of drugs. Its chemical properties allow for further modifications, which can lead to the development of new medications .

Chemical Research

In chemical research, this compound can be used to study the properties and reactivity of sulfonamide groups. It can also be utilized in the synthesis of more complex organic molecules, serving as a building block in organic chemistry .

Material Science

The sulfonamide group is known to impart stability and enhance the binding properties of materials. This compound could be explored for its potential applications in creating new materials with improved characteristics .

Analytical Chemistry

As a compound with a unique structure, it can be used as a standard or reference material in analytical chemistry to calibrate instruments or validate analytical methods .

Safety and Hazards

The compound is classified under the GHS07 pictogram . The signal word for this compound is “Warning” and it has hazard statements H315, H319, H335 . There are several precautionary statements associated with this compound, including P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name |

N-[4-(aminomethyl)phenyl]ethanesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S.ClH/c1-2-14(12,13)11-9-5-3-8(7-10)4-6-9;/h3-6,11H,2,7,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSAHNJTBGVTIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2'-amino-1-isobutyl-7'-methyl-2,5'-dioxo-6'-((tetrahydrofuran-2-yl)methyl)-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2851479.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2851485.png)

![1-(Indolin-1-yl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2851488.png)

![Ethyl 5,7-dimethyl-2-(methylsulfonyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2851491.png)

![4-Ethynylfuro[3,2-c]pyridine](/img/structure/B2851498.png)

![3-{[(E)-(2,3-dibromo-5-ethoxy-6-hydroxyphenyl)methylidene]amino}benzoic acid](/img/structure/B2851499.png)

![N-(3-chloro-4-methylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2851500.png)

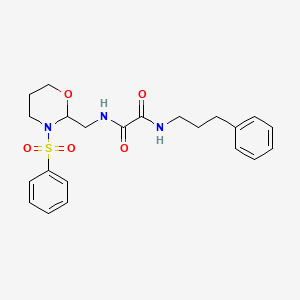

![4-ethoxy-3-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2851501.png)